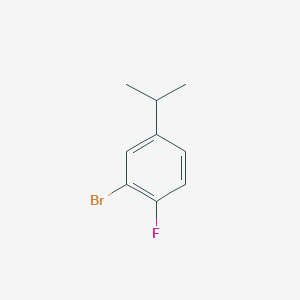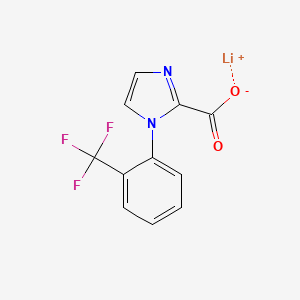
3-Bromo-4-fluoroisopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoroisopropylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoroisopropylbenzene typically involves the halogenation of isopropylbenzene (cumene). One common method is the bromination of 4-fluoroisopropylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoroisopropylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to form dehalogenated products.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).
Sulfonation: Sulfur trioxide (SO3) and sulfuric acid (H2SO4).
Friedel-Crafts Alkylation/Acylation: Alkyl or acyl chlorides and aluminum chloride (AlCl3).
Major Products Formed
Nitration: 3-Bromo-4-fluoro-2-nitroisopropylbenzene.
Sulfonation: 3-Bromo-4-fluoro-2-sulfonylisopropylbenzene.
Friedel-Crafts Alkylation: Various alkylated derivatives depending on the alkylating agent used.
Scientific Research Applications
3-Bromo-4-fluoroisopropylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Analytical Chemistry: The compound can be used as a standard or reference material in analytical techniques like gas chromatography-mass spectrometry (GC-MS).
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoroisopropylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring influences the reactivity and orientation of further substitutions. The compound can act as an electrophile or nucleophile depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoroisopropylbenzene
- 3-Chloro-4-fluoroisopropylbenzene
- 3-Bromo-4-chloroisopropylbenzene
Uniqueness
3-Bromo-4-fluoroisopropylbenzene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-fluoro-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMOAKIRZZQCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-acetylphenyl)-N-[(4-chlorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7880553.png)


![Tert-butyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperazine-1-carboxylate](/img/structure/B7880571.png)

![N-{[4-(pyridin-2-yl)phenyl]methyl}cyclopropanamine](/img/structure/B7880599.png)

![methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate](/img/structure/B7880608.png)
![3,5-Dimethyl-1,7-diazatetracyclo[5.3.1.03,9.05,9]undecan-4-amine](/img/structure/B7880622.png)


![[(3R)-2-oxopiperidin-3-yl]azanium;chloride](/img/structure/B7880643.png)


